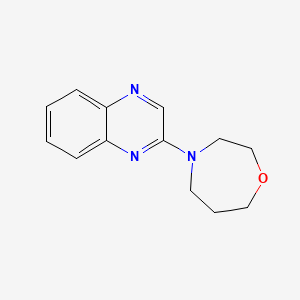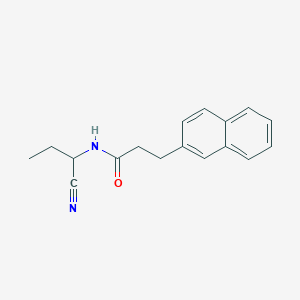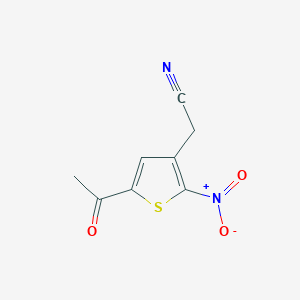
4-(Quinoxalin-2-yl)-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoxalin-2-yl)-1,4-oxazepane is a heterocyclic compound that features a quinoxaline moiety fused with an oxazepane ring
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to have a wide range of biological activities . They have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its target. For instance, some quinoxaline derivatives have been found to inhibit the transcription of various target genes . .
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways, depending on their specific targets and mode of action . .
Result of Action
The molecular and cellular effects of a compound’s action can vary depending on its specific targets and mode of action. Quinoxaline derivatives have been found to have various biological and pharmacological properties, including anticancer, antidiabetic, anti-mycobacterium tuberculosis, antimicrobial, antidepressant, anthelmintic, analgesic, anti-inflammatory, antifungal, antiviral, antimalarial, antibacterial, antioxidant, antithrombotic, and antiprotozoal properties . .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For instance, the degradation of some organophosphate insecticides in the environment has been studied . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxaline derivatives with oxazepane precursors in the presence of a suitable catalyst. For instance, the reaction of 2-chloroquinoxaline with 1,4-oxazepane in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Quinoxalin-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced forms of the oxazepane ring.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
4-(Quinoxalin-2-yl)-1,4-oxazepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antiviral agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Oxazepane: Shares the oxazepane ring but lacks the quinoxaline moiety.
Quinazoline: Another nitrogen-containing heterocycle with comparable applications.
Uniqueness
4-(Quinoxalin-2-yl)-1,4-oxazepane is unique due to its combined structural features of quinoxaline and oxazepane, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .
Properties
IUPAC Name |
4-quinoxalin-2-yl-1,4-oxazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAKGYFJZYPYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

![3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2354984.png)




![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)




![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)

